1-[4-(3-Ethylphenoxy)butyl]piperidine;oxalic acid
Overview
Description
1-[4-(3-Ethylphenoxy)butyl]piperidine; oxalic acid is a chemical compound that combines a piperidine derivative with oxalic acid. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and medicinal chemistry. The compound’s structure includes a piperidine ring attached to a butyl chain, which is further connected to a phenoxy group with an ethyl substituent. The oxalic acid component is often used to form salts with various organic compounds, enhancing their solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Ethylphenoxy)butyl]piperidine typically involves the following steps:
Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 3-ethylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. This reaction forms 4-(3-ethylphenoxy)butyl bromide.
N-Alkylation of Piperidine: The intermediate 4-(3-ethylphenoxy)butyl bromide is then reacted with piperidine in the presence of a base like sodium hydride or potassium tert-butoxide. This step results in the formation of 1-[4-(3-ethylphenoxy)butyl]piperidine.
Formation of the Oxalate Salt: Finally, the piperidine derivative is reacted with oxalic acid to form the oxalate salt, 1-[4-(3-ethylphenoxy)butyl]piperidine; oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction, crystallization, and recrystallization techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Ethylphenoxy)butyl]piperidine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted phenoxy and piperidine compounds.
Scientific Research Applications
1-[4-(3-Ethylphenoxy)butyl]piperidine; oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperidine moiety, which is a common pharmacophore in many therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Ethylphenoxy)butyl]piperidine; oxalic acid involves its interaction with various molecular targets. The piperidine moiety can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The oxalic acid component can facilitate the compound’s solubility and stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Ethylphenoxy)butyl]piperidine: Similar structure but with a different position of the ethyl group on the phenoxy ring.
1-[4-(4-Ethylphenoxy)butyl]piperidine: Another positional isomer with the ethyl group at the para position.
1-[4-(3-Methylphenoxy)butyl]piperidine: Similar compound with a methyl group instead of an ethyl group.
Uniqueness
1-[4-(3-Ethylphenoxy)butyl]piperidine; oxalic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the oxalic acid component also distinguishes it from other similar compounds, potentially enhancing its solubility and stability.
Properties
IUPAC Name |
1-[4-(3-ethylphenoxy)butyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-2-16-9-8-10-17(15-16)19-14-7-6-13-18-11-4-3-5-12-18;3-1(4)2(5)6/h8-10,15H,2-7,11-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAPWXIUOUIMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCCN2CCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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